molecular formula C20H25N3O4S B7705902 N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide

N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide

Katalognummer B7705902
Molekulargewicht: 403.5 g/mol
InChI-Schlüssel: QPQYROIJZZEPLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide, also known as MLN-4760, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the protease enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.

Wirkmechanismus

N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide exerts its effects by inhibiting the activity of DPP-IV, which is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV results in increased levels of these hormones, which in turn leads to increased insulin secretion and decreased glucagon secretion. This mechanism of action has been shown to improve glucose homeostasis in patients with type 2 diabetes.
Biochemical and Physiological Effects
N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on glucose homeostasis, N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has been shown to inhibit the growth of certain tumor cell lines, suggesting potential anti-tumor effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide is its high selectivity for DPP-IV, which minimizes off-target effects. However, one limitation of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide is its relatively short half-life, which may limit its therapeutic potential.

Zukünftige Richtungen

Future research on N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide could focus on its potential therapeutic applications in other diseases beyond type 2 diabetes, such as inflammatory bowel disease or cancer. In addition, further studies could investigate the potential of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide in combination with other drugs for improved efficacy. Finally, research could focus on developing novel DPP-IV inhibitors with improved pharmacokinetic properties.

Synthesemethoden

The synthesis of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide involves several steps, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxy-5-aminobenzenesulfonamide to form the sulfonamide derivative. Finally, the addition of 4-methylpiperazine and 4-dimethylaminopyridine to the reaction mixture results in the formation of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. DPP-IV inhibitors have been shown to improve glucose homeostasis by increasing insulin secretion and decreasing glucagon secretion. In addition to its potential use in diabetes treatment, N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has also been studied for its potential anti-inflammatory and anti-tumor effects.

Eigenschaften

IUPAC Name

N-[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-15-6-4-5-7-17(15)20(24)21-18-14-16(8-9-19(18)27-3)28(25,26)23-12-10-22(2)11-13-23/h4-9,14H,10-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQYROIJZZEPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.